4-[4-(2,6-Dichlorophenoxy)butyl]morpholine;oxalic acid
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Overview
Description
4-[4-(2,6-Dichlorophenoxy)butyl]morpholine;oxalic acid is a chemical compound that combines the structural features of morpholine and dichlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,6-Dichlorophenoxy)butyl]morpholine typically involves the reaction of 2,6-dichlorophenol with butyl bromide to form 2,6-dichlorophenoxybutane. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,6-Dichlorophenoxy)butyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[4-(2,6-Dichlorophenoxy)butyl]morpholine is used as an intermediate in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be used to study the effects of morpholine derivatives on cellular processes. It can also be used as a tool to investigate the interactions between dichlorophenoxy compounds and biological targets.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored for their antimicrobial or anticancer properties.
Industry
In the industrial sector, 4-[4-(2,6-Dichlorophenoxy)butyl]morpholine can be used in the production of polymers, coatings, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(2,6-Dichlorophenoxy)butyl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenoxy group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.
4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB): Another herbicide with structural similarities.
Morpholine derivatives: Compounds like N-methylmorpholine and N-ethylmorpholine share the morpholine ring structure.
Uniqueness
4-[4-(2,6-Dichlorophenoxy)butyl]morpholine is unique due to the combination of the dichlorophenoxy and morpholine groups, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets compared to similar compounds that contain only one of these groups.
Properties
IUPAC Name |
4-[4-(2,6-dichlorophenoxy)butyl]morpholine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO2.C2H2O4/c15-12-4-3-5-13(16)14(12)19-9-2-1-6-17-7-10-18-11-8-17;3-1(4)2(5)6/h3-5H,1-2,6-11H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJHIBFSRHAGHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=C(C=CC=C2Cl)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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